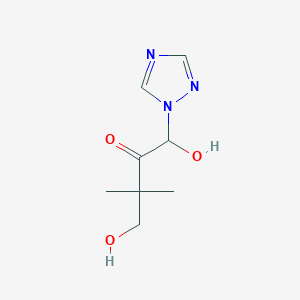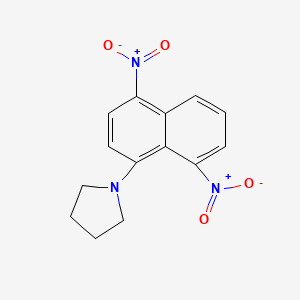
1-(4,8-Dinitronaphthalen-1-yl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,8-Dinitronaphthalen-1-yl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a naphthalene core substituted with two nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,8-Dinitronaphthalen-1-yl)pyrrolidine typically involves the nitration of naphthalene followed by the introduction of the pyrrolidine ring. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperatures to ensure the selective formation of the dinitro derivative. The subsequent step involves the reaction of the dinitronaphthalene with pyrrolidine under basic conditions to form the final product .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography might be employed to ensure high-quality output .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4,8-Dinitronaphthalen-1-yl)pyrrolidine can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: Formation of 1-(4,8-diaminonaphthalen-1-yl)pyrrolidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Aplicaciones Científicas De Investigación
1-(4,8-Dinitronaphthalen-1-yl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential use in drug discovery and development, particularly in targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of 1-(4,8-Dinitronaphthalen-1-yl)pyrrolidine involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the pyrrolidine ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry and drug design .
Comparación Con Compuestos Similares
1-(4,8-Diaminonaphthalen-1-yl)pyrrolidine: A reduced form with amino groups instead of nitro groups.
1-(4-Nitronaphthalen-1-yl)pyrrolidine: A mono-nitro derivative.
1-(4,8-Dinitronaphthalen-1-yl)piperidine: A similar compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness: 1-(4,8-Dinitronaphthalen-1-yl)pyrrolidine is unique due to the presence of two nitro groups on the naphthalene ring, which can significantly influence its chemical reactivity and biological activity. The combination of the pyrrolidine ring with the dinitronaphthalene core provides a distinct structural framework that can be exploited for various applications .
Propiedades
Número CAS |
870966-68-0 |
|---|---|
Fórmula molecular |
C14H13N3O4 |
Peso molecular |
287.27 g/mol |
Nombre IUPAC |
1-(4,8-dinitronaphthalen-1-yl)pyrrolidine |
InChI |
InChI=1S/C14H13N3O4/c18-16(19)11-6-7-12(15-8-1-2-9-15)14-10(11)4-3-5-13(14)17(20)21/h3-7H,1-2,8-9H2 |
Clave InChI |
IJUCRPUKOUBNDI-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


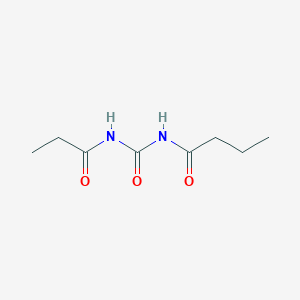
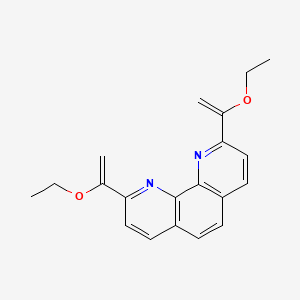
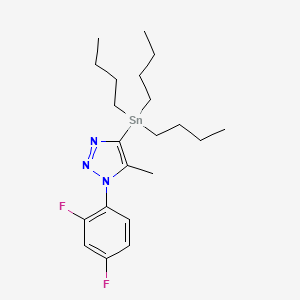
![(1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl (R)-{(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}sulfuramidoite](/img/structure/B14199308.png)

![{3-[Phenyl(pyren-1-YL)amino]phenyl}methanol](/img/structure/B14199315.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(5-hydroxypentyl)-](/img/structure/B14199320.png)
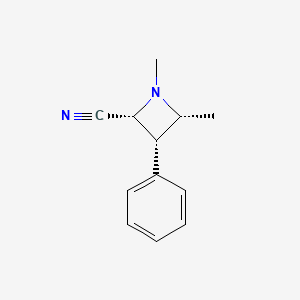



![4-(Bis{4-[2-(4-butoxyphenyl)ethenyl]phenyl}amino)benzaldehyde](/img/structure/B14199350.png)
![Benzenamine, N-[1-[4-(trifluoromethyl)phenyl]ethylidene]-](/img/structure/B14199351.png)
